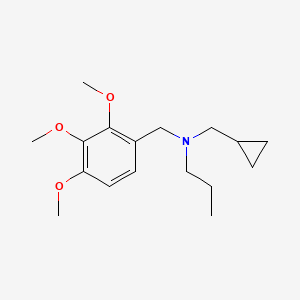
(cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzylamine and has a cyclopropylmethyl group attached to the propyl chain. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied. In
Aplicaciones Científicas De Investigación
(Cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have affinity for certain serotonin receptors, which are involved in regulating mood, anxiety, and other behaviors.
Studies have also shown that the compound has potential as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, the compound has been studied for its potential as a tool for studying the function of serotonin receptors in the brain.
Mecanismo De Acción
The mechanism of action of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine involves its binding to certain serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in regulating mood, anxiety, and other behaviors.
The compound has been shown to act as a partial agonist at the 5-HT2A receptor, which means that it can activate the receptor to some extent but not fully. This partial agonism may contribute to the compound's potential therapeutic effects.
Biochemical and Physiological Effects
(Cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine has been shown to have various biochemical and physiological effects. Studies have shown that the compound can increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
The compound has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex. These effects may contribute to the compound's potential therapeutic effects in psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine for lab experiments is its high affinity for certain serotonin receptors. This makes it a useful tool for studying the function of these receptors in the brain.
However, one limitation of the compound is its partial agonism at the 5-HT2A receptor. This may make it more difficult to interpret the results of experiments involving the compound.
Direcciones Futuras
There are several future directions for research involving (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine. One direction is to further investigate the compound's potential as a treatment for depression, anxiety, and other psychiatric disorders.
Another direction is to study the compound's effects on other neurotransmitter systems in the brain, such as the glutamate system. This may provide further insight into the compound's mechanism of action and potential therapeutic effects.
Finally, future research could focus on developing new derivatives of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine with improved pharmacological properties. This may lead to the development of more effective treatments for psychiatric disorders.
Métodos De Síntesis
The synthesis of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine has been achieved using various methods. One method involves the reaction of 2,3,4-trimethoxybenzaldehyde with cyclopropylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with propyl bromide to obtain the final product.
Another method involves the reaction of 2,3,4-trimethoxybenzyl chloride with cyclopropylmethylamine, followed by the addition of propylamine to obtain the final product. Both methods have been reported to yield the desired product in good yields.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-5-10-18(11-13-6-7-13)12-14-8-9-15(19-2)17(21-4)16(14)20-3/h8-9,13H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAGUKFPQMNOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

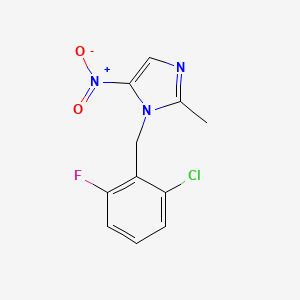
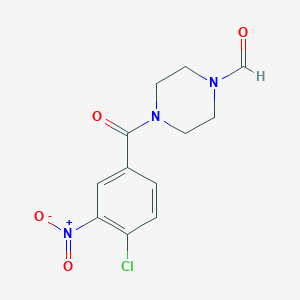
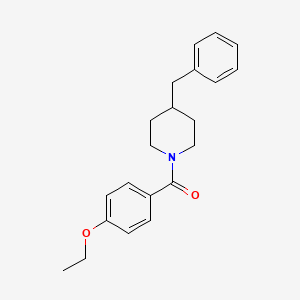
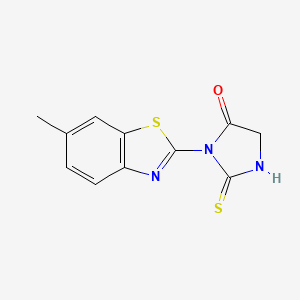
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)
![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)

